molecular formula C12H14O3 B1280277 3-Methyl-2-oxo-butyric acid benzyl ester CAS No. 76585-78-9

3-Methyl-2-oxo-butyric acid benzyl ester

Cat. No. B1280277
CAS RN: 76585-78-9
M. Wt: 206.24 g/mol
InChI Key: KKLBVJNMBJECIO-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-butyric acid benzyl ester is a chemical compound that is part of a broader class of organic molecules known as esters. Esters are derived from carboxylic acids and alcohols, where the hydrogen in the carboxyl group is replaced by an alkyl or an aryl group, in this case, a benzyl group. This particular ester is characterized by the presence of a ketone functional group (2-oxo) and a methyl group at the third carbon of the butyric acid backbone.

Synthesis Analysis

The synthesis of benzyl esters, such as 3-Methyl-2-oxo-butyric acid benzyl ester, can be achieved through esterification reactions. One method involves the use of 2-benzyloxy-1-methylpyridinium triflate in the presence of triethylamine (Et3N), which mediates the reaction between the reagent and carboxylic acids, producing benzyl esters without affecting sensitive functionalities like alcohols, phenols, and amides . Additionally, the synthesis of related compounds, such as 2-benzyl-3-butenoic acid, has been performed through chemoenzymatic methods, which involve the alkylation of dienolates followed by chemoselective enzymatic esterification .

Molecular Structure Analysis

The molecular structure of esters similar to 3-Methyl-2-oxo-butyric acid benzyl ester has been studied using various spectroscopic techniques. For instance, the structure of 2-benzyloxy-5-fluoro-4-oxo-pyrimidine-3-butyric acid ethyl ester was identified using IR and 1H-NMR . Moreover, the crystal structure of related compounds, such as 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, has been determined by single-crystal X-ray diffraction, revealing details about bond lengths and the conjugated system present in the molecule .

Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and Friedel-Crafts alkylation. For example, the asymmetric Friedel-Crafts alkylation of activated benzenes with methyl (E)-2-oxo-4-aryl-3-butenoates has been catalyzed by a scandium triflate complex, leading to the formation of 4,4-diaryl-2-oxo-butyric acid methyl esters with high enantioselectivity . Furthermore, the microbial asymmetric reduction of 4-O-benzyl-2-methyl-3-oxo-butyrate esters produces hydroxyesters that are useful precursors for chiral synthons .

Physical and Chemical Properties Analysis

The physical and chemical properties of esters are influenced by their molecular structure. The presence of the benzyl group and the ketone functionality in 3-Methyl-2-oxo-butyric acid benzyl ester would affect its solubility, boiling point, and reactivity. While the specific properties of this ester are not detailed in the provided papers, related compounds have been synthesized and characterized, providing insights into their molecular conformations and interactions in the crystal state . These properties are crucial for understanding the behavior of the ester in various environments and for its potential applications in chemical synthesis and pharmaceuticals.

Scientific Research Applications

Synthesis and Material Applications

3-Methyl-2-oxo-butyric acid benzyl ester and related compounds are utilized in various synthetic and material applications:

  • Synthesis of Dyes for Liquid Crystal Displays : Compounds related to 3-Methyl-2-oxo-butyric acid benzyl ester have been used in the synthesis of fluorescent dyes with potential applications in liquid crystal displays. These synthesized compounds demonstrated a high orientation parameter in nematic liquid crystals, indicating their promising potential for this application (Bojinov & Grabchev, 2003).

  • Catalytic Applications in Asymmetric Friedel-Crafts Alkylation : These compounds have also been applied in the asymmetric Friedel–Crafts reaction, an essential process in organic synthesis. The reaction catalyzed by certain complexes demonstrated high yields and enantioselectivity, making it a valuable method in the synthesis of complex organic compounds (Faita et al., 2010).

  • Development of Photoactivatable Prodrugs : Research has explored the use of these compounds in the development of photoactivatable prodrugs. The study involved creating coumarin fused oxazoles as photosensitive units for carboxylic acid groups, with photolysis resulting in the complete release of butyric acid. This approach has potential applications in targeted drug delivery systems (Soares et al., 2017).

  • Polymer Solar Cells : In the field of renewable energy, related compounds have been used in the development of polymer solar cells. A specific compound, phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, was applied successfully as an acceptor and cathode interfacial material in polymer solar cells, demonstrating its potential in enhancing solar cell efficiency (Lv et al., 2014).

  • Solvent Selection in Molecular Bulk Heterojunction Systems : These compounds are also relevant in the optimization of solvent selection for bulk heterojunction systems. Studies have measured solubilities and used this data to calculate Hansen solubility parameters, leading to improved power conversion efficiencies in solar cell systems (Walker et al., 2011).

properties

IUPAC Name

benzyl 3-methyl-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLBVJNMBJECIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457241
Record name 3-Methyl-2-oxo-butyric acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-oxo-butyric acid benzyl ester

CAS RN

76585-78-9
Record name 3-Methyl-2-oxo-butyric acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 3-methyl-2-oxobutanoate
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